N-benzyl-2-methoxynaphthalene-1-sulfinamide
Overview
Description
N-benzyl-2-methoxynaphthalene-1-sulfinamide is an organic compound with the molecular formula C18H17NO2S and a molecular weight of 311.4 g/mol . This compound is characterized by the presence of a sulfinamide functional group attached to a naphthalene ring, which is further substituted with a methoxy group and a benzyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of N-benzyl-2-methoxynaphthalene-1-sulfinamide typically involves the reaction of 2-methoxynaphthalene-1-sulfinyl chloride with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-benzyl-2-methoxynaphthalene-1-sulfinamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-benzyl-2-methoxynaphthalene-1-sulfinamide has several scientific research applications, including:
Mechanism of Action
The mechanism by which N-benzyl-2-methoxynaphthalene-1-sulfinamide exerts its effects involves interactions with various molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these transformations can modulate its reactivity and interactions with cellular components .
Comparison with Similar Compounds
N-benzyl-2-methoxynaphthalene-1-sulfinamide can be compared with other sulfinamide compounds, such as:
N-(α-Methylbenzylidene)-2-methoxynaphthalene-1-sulfinamide: This compound has a similar structure but with a different substituent on the nitrogen atom.
Sulfonamides: These compounds share the sulfinamide functional group but differ in their overall structure and reactivity.
Sulfonimidates: These are sulfur (VI) species with a tetrahedral sulfur center, used as intermediates in the synthesis of other organosulfur compounds.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-2-methoxynaphthalene-1-sulfinamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-21-17-12-11-15-9-5-6-10-16(15)18(17)22(20)19-13-14-7-3-2-4-8-14/h2-12,19H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDKKWKQKPQVPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)S(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326050 | |
Record name | N-benzyl-2-methoxynaphthalene-1-sulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666340 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477714-09-3 | |
Record name | N-benzyl-2-methoxynaphthalene-1-sulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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